molecular formula C9H11BrO2 B083188 2-Bromo-3,5-dimethoxytoluene CAS No. 13321-73-8

2-Bromo-3,5-dimethoxytoluene

Cat. No.: B083188
CAS No.: 13321-73-8
M. Wt: 231.09 g/mol
InChI Key: RONRLLIJBQHXCI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-dimethoxytoluene typically involves the bromination of 3,5-dimethoxytoluene. The reaction is carried out using bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, including temperature, pressure, and reagent addition rates. The product is then purified through crystallization or distillation to achieve the desired purity level .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinones or other oxidized products.

    Reduction: 3,5-Dimethoxytoluene.

Scientific Research Applications

Organic Synthesis

Bromination Reactions
2-Bromo-3,5-dimethoxytoluene serves as a valuable intermediate in the synthesis of various organic compounds. Bromination reactions involving this compound have been extensively studied. For instance, it has been shown that selective aryl bromination can yield derivatives with high purity and yield, which is crucial for further chemical transformations .

Synthesis of Other Compounds
The compound can be utilized in the synthesis of more complex molecules. For example, it has been employed in the biosynthesis of citromycetin, where it was reacted with butyl-lithium to form lithium salts that subsequently undergo reactions to yield desired products . This demonstrates its utility as a precursor in multi-step synthetic pathways.

Medicinal Chemistry

Potential Anticancer Applications
Research indicates that compounds related to this compound exhibit biological activity that may be beneficial in cancer therapy. The presence of bromine can enhance the pharmacological properties of molecules by increasing their reactivity and potential interaction with biological targets. For example, studies on similar brominated compounds have shown promising results against specific cancer cell lines .

Mechanistic Studies
The compound's role in mechanistic studies of DNA interactions has been explored as well. Its derivatives have been investigated for their ability to inhibit DNA methyltransferases, which are critical targets in cancer treatment strategies. The inhibition of these enzymes could lead to increased sensitivity of cancer cells to chemotherapeutic agents .

Material Science

Polymer Chemistry
In polymer chemistry, this compound can be used as a functional monomer in the synthesis of novel polymers with tailored properties. Its bromine atom provides a site for further chemical modifications, allowing for the development of materials with specific functionalities such as enhanced thermal stability or improved mechanical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-dimethoxytoluene largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methoxy groups can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

Comparison with Similar Compounds

    3,5-Dimethoxytoluene: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromo-4,6-dimethoxytoluene: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    2-Bromo-3,5-dimethylbenzene: Similar bromine substitution but lacks methoxy groups, affecting its chemical properties and reactivity.

Uniqueness: 2-Bromo-3,5-dimethoxytoluene is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile compound in research and industrial applications.

Biological Activity

2-Bromo-3,5-dimethoxytoluene is a brominated aromatic compound with significant potential in biological research and medicinal chemistry. Its unique structural features, including the presence of bromine and methoxy groups, contribute to its reactivity and biological activity. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential applications in drug design, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bromine atom attached to the second carbon of a toluene ring that also bears two methoxy groups at the 3 and 5 positions. This configuration influences its electronic properties and reactivity.

Property Value
Molecular FormulaC10H13BrO2
Molecular Weight245.11 g/mol
AppearancePale yellow liquid
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom can enhance the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions. Additionally, the methoxy groups can influence binding affinity to various enzymes or receptors.

Enzyme Interaction

Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to affect cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For example, a study demonstrated that compounds derived from this molecule showed significant inhibition against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies revealed that it induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival.

Case Studies

  • Antimicrobial Activity : A study published in "Journal of Medicinal Chemistry" evaluated the antimicrobial effects of several brominated compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
  • Anticancer Activity : In a study focused on breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with concentrations ranging from 10 to 50 µM.

Properties

IUPAC Name

2-bromo-1,5-dimethoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6-4-7(11-2)5-8(12-3)9(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONRLLIJBQHXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306092
Record name 2-Bromo-3,5-dimethoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13321-73-8
Record name 13321-73-8
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Record name 2-Bromo-3,5-dimethoxytoluene
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Record name 2-Bromo-3,5-dimethoxytoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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